(2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine
Description
Properties
IUPAC Name |
[2-[(4-methylpiperidin-1-yl)methyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-6-8-16(9-7-12)11-14-5-3-2-4-13(14)10-15/h2-5,12H,6-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBLXVUSEVKIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperidine and benzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The benzyl chloride reacts with 4-methylpiperidine to form the desired product through a nucleophilic substitution mechanism. .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with electrophilic reagents. This reaction is critical for modifying pharmacological properties.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkyl halides (R-X) | K₂CO₃, DMF, 60°C, 12h | N-alkylated derivatives | 65–78% | |
| Epoxides | H₂O/EtOH (1:1), 25°C, 24h | Secondary amines via ring-opening | 55% |
Key Findings :
-
Alkylation at the amine nitrogen enhances lipophilicity, impacting blood-brain barrier penetration.
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Steric hindrance from the 4-methylpiperidine group reduces reaction rates with bulky alkylating agents.
Acylation Reactions
The primary amine reacts with acylating agents to form amides, a common strategy for prodrug synthesis.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → 25°C, 2h | N-acetylated derivative | 82% | |
| Benzoyl chloride | Pyridine, THF, reflux, 6h | N-benzoyl derivative | 73% |
Mechanistic Insight :
-
Acylation proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by deprotonation.
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Electron-donating groups on the acylating agent increase reaction efficiency.
Oxidation Reactions
The benzylic position and amine group are susceptible to oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 80°C, 4h | Benzoic acid derivative | 48% | |
| H₂O₂, Fe²⁺ catalyst | pH 7, 25°C, 12h | N-oxide formation | 62% |
Critical Notes :
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Over-oxidation of the primary amine to nitro groups requires stringent pH control .
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Piperidine ring stability under oxidative conditions limits byproduct formation .
Schiff Base Formation
The amine reacts with aldehydes/ketones to form imines, useful for coordination chemistry applications.
| Carbonyl Compound | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | EtOH, 25°C, 6h | N-benzylidene derivative | 68% | |
| Acetone | MgSO₄, CHCl₃, reflux, 8h | N-isopropylidene derivative | 57% |
Applications :
-
Schiff bases act as ligands for transition metals, enabling catalytic studies .
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Reaction reversibility allows dynamic combinatorial library synthesis .
Sulfonation and Sulfation
Electrophilic substitution at the phenyl ring is observed with sulfur-based reagents.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SO₃/H₂SO₄ | 0°C → 25°C, 2h | Para-sulfonic acid derivative | 41% | |
| Chlorosulfonic acid | CH₂Cl₂, -10°C, 1h | Sulfonamide intermediates | 59% |
Structural Impact :
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Sulfonation increases water solubility, enhancing bioavailability.
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Steric effects from the 4-methylpiperidine group direct substitution to the para position.
Metal Coordination Reactions
The amine and piperidine nitrogen atoms participate in metal-ligand interactions.
| Metal Salt | Conditions | Complex | Stability | Reference |
|---|---|---|---|---|
| CuCl₂ | MeOH, 25°C, 2h | Octahedral Cu(II) complex | Stable in air | |
| Pd(OAc)₂ | DMF, 80°C, 6h | Square-planar Pd(II) complex | Light-sensitive |
Applications :
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Metal complexes exhibit enhanced antimicrobial activity compared to the free ligand.
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Catalytic activity in cross-coupling reactions observed with Pd complexes.
pH-Dependent Reactions
The compound’s reactivity varies significantly with pH due to amine protonation:
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Acidic conditions (pH < 3) : Protonation of the primary amine enhances electrophilic aromatic substitution .
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Basic conditions (pH > 10) : Deprotonation facilitates nucleophilic reactions at the benzylic position .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Dominant Site |
|---|---|---|---|
| Alkylation | 1.0 | 45 | Primary amine |
| Acylation | 0.8 | 52 | Primary amine |
| Oxidation | 0.3 | 78 | Benzylic C-H |
| Sulfonation | 0.5 | 65 | Para-phenyl position |
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its therapeutic potential in treating various diseases. Notably, it has shown promising results in anti-cancer research:
- Anti-Cervical Cancer Activity : A study demonstrated that derivatives containing the 4-methylpiperidine moiety exhibited significant antiproliferative activity against cervical cancer cells (HeLa and SiHa), with IC50 values of 6.52 ± 0.42 μM and 7.88 ± 0.52 μM respectively . This suggests a potential role in cancer treatment through structural modifications enhancing biological activity.
Neurotransmitter Interaction
The compound's ability to interact with neurotransmitter systems makes it a candidate for research into central nervous system (CNS) disorders:
- CNS Stimulant Properties : Similar compounds have shown mood-enhancing effects, indicating that (2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine may have applications in treating depression or anxiety disorders.
Chemical Biology
This compound serves as a tool for studying biological pathways involving amine interactions:
- Proteomics Applications : It has been investigated as a biochemical probe in proteomics, helping to elucidate complex biological interactions.
Case Study 1: Anticancer Activity
A systematic study on nitrogen-containing heterocyclic compounds revealed that those with the 4-methylpiperidine ring showed strong anti-cervical cancer activities. The study found that these compounds outperformed traditional chemotherapeutics like cisplatin in terms of efficacy and toxicity profiles .
Case Study 2: CNS Effects
Research into similar piperidine derivatives has indicated potential antidepressant effects, highlighting the importance of structural features in modulating neurotransmitter systems. The interactions of these compounds with serotonin receptors are particularly noteworthy.
Material Science Applications
In addition to biological applications, this compound is being explored for its utility in material science:
Mechanism of Action
The mechanism of action of (2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Physicochemical and Pharmacological Comparisons
Lipophilicity and Solubility :
- The piperidine analog (target compound) exhibits moderate lipophilicity due to its methyl-substituted aliphatic ring. In contrast, the piperazine derivative ([2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methylamine) has higher polarity and water solubility due to the additional nitrogen atom, which enhances hydrogen bonding .
- The imidazole analog (CAS 159148-88-6) shows lower molecular weight and higher solubility in polar solvents, making it suitable for antimicrobial applications .
Synthetic Accessibility :
- The target compound’s synthesis likely involves reductive amination between 2-(bromomethyl)benzylamine and 4-methylpiperidine, similar to methods in (alkylation of amines) . However, commercial discontinuation () suggests challenges in scalability or stability .
- Piperazine analogs (e.g., CAS 879896-50-1) may require more complex purification due to higher polarity .
Biological Activity :
- Piperidine/piperazine derivatives : These are common in CNS drugs (e.g., antipsychotics) due to their balanced lipophilicity and amine basicity. The target compound’s ortho-substituted methylpiperidine may enhance receptor binding compared to para-substituted analogs (CAS 486437-59-6) .
- Imidazole derivatives : Exhibit antimicrobial and antiangiogenic activity (), highlighting the role of heterocycles in modulating biological targets .
Commercial and Research Status
- Piperazine analogs (CAS 879896-50-1) remain available and are actively researched for their improved solubility and pharmacokinetic profiles .
Biological Activity
(2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine, also known as a derivative of phenylmethanamine, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, receptor affinity, and mechanisms of action based on diverse research findings.
The compound features a piperidine ring, which is crucial for its interaction with biological targets. The piperidine moiety enhances the lipophilicity and binding affinity of the compound to various receptors and enzymes. Studies indicate that the presence of the 4-methyl group on the piperidine ring significantly influences its biological activity by facilitating interactions with target proteins through hydrophobic and hydrogen bonding interactions.
In Vitro Studies
Numerous studies have evaluated the anticancer potential of this compound and its derivatives against various cancer cell lines. For instance, a recent investigation demonstrated that a related compound exhibited significant antiproliferative effects against cervical cancer cell lines (HeLa and SiHa), with IC50 values of 6.52 ± 0.42 μM and 7.88 ± 0.52 μM, respectively . This suggests that modifications to the piperidine structure can enhance anticancer activity.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 6.52 ± 0.42 |
| Compound B | SiHa | 7.88 ± 0.52 |
| Compound C | MCF-7 | 25 |
| Compound D | HCT-116 | 85 |
The mechanisms underlying the anticancer effects of these compounds often involve the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, some derivatives have been shown to inhibit VEGFR-2 activity, which is critical for angiogenesis in tumors . The ability to induce apoptosis in cancer cells has also been documented, with one study reporting a significant increase in apoptotic cell death in MCF-7 cells .
Receptor Affinity
Research indicates that this compound derivatives may exhibit high affinity for various receptors, including histamine receptors and metabotropic glutamate receptors (mGluR). For example, compounds with similar structures have shown promising results as positive allosteric modulators of mGluR5, which are implicated in treating CNS disorders . The binding interactions typically involve cation–π interactions facilitated by the piperidine nitrogen.
Table 2: Receptor Affinity Data
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| Compound E | H3R | 8 nM |
| Compound F | mGluR5 | Not specified |
Case Studies
Several case studies highlight the efficacy of this compound derivatives in preclinical models:
- Cervical Cancer Study : A derivative was tested against HeLa cells and showed significant antiproliferative activity compared to standard chemotherapeutics like cisplatin .
- Neuroprotection Study : Another derivative demonstrated neuroprotective effects in models of oxidative stress, indicating potential applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize (2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine?
- Methodology : Multi-step synthesis often involves reductive amination or condensation reactions. For example, a benzaldehyde derivative reacts with (4-methylpiperidin-1-yl)methanamine, followed by catalytic hydrogenation or acid-mediated cyclization. Thioglycolic acid and anhydrous ZnCl₂ are used in analogous thiazolidinone syntheses to facilitate heterocycle formation .
- Key steps :
Amine-aldehyde condensation to form imine intermediates.
Reduction (e.g., NaBH₄) or acid-catalyzed cyclization.
Purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) .
Q. How is the compound characterized post-synthesis?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR (400–500 MHz) in CDCl₃ or DMSO-d₆ to confirm substituent positions and purity. For example, methylpiperidinyl protons appear as multiplets at δ 1.2–2.8 ppm .
- IR spectroscopy : Stretching frequencies for NH₂ (~3300 cm⁻¹) and C-N (~1250 cm⁻¹) .
- X-ray crystallography : Resolve structural ambiguities using SHELX software for refinement .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s biological activity?
- Approach :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity toward targets like GPCRs or kinases. For example, methanamine derivatives have been studied as kinase inhibitors by analyzing interactions with ATP-binding pockets .
- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What strategies address contradictory structural data between NMR and crystallography?
- Resolution :
Use single-crystal X-ray diffraction (SHELXL) to resolve stereochemical ambiguities .
Re-examine NMR assignments using 2D techniques (e.g., HSQC, HMBC) to verify coupling patterns .
- Case study : Discrepancies in methylpiperidinyl conformers were resolved by comparing crystallographic torsion angles with NMR-derived NOE correlations .
Q. How does substituent variation impact antimicrobial efficacy in SAR studies?
- Methodology :
- Synthesize analogs with modified arylidene or benzimidazole groups.
- Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays).
Data Contradiction Analysis
Methodological Recommendations
- Synthetic Optimization : Replace ZnCl₂ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .
- Biological Assays : Use in vitro cytotoxicity screening (e.g., MTT assay on HEK-293 cells) before in vivo testing .
- Data Reproducibility : Adopt PubChem’s standardized NMR protocols to minimize solvent/field-strength variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
